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4-(3,3-Difluorocyclobutyl)benzoic acid

Cat. No.: B2647127
CAS No.: 1558373-34-4
M. Wt: 212.196
InChI Key: OPONYNUPANBOHE-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Advanced Synthetic Design

Organofluorine chemistry has become indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.org The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netoup.com This is attributed to the unique characteristics of fluorine, such as its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. wikipedia.orgoup.com

The replacement of hydrogen with fluorine can lead to significant changes in a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.gov For instance, the metabolic stability of a compound is often increased because the C-F bond is resistant to enzymatic cleavage. wikipedia.org This strategic use of fluorine allows chemists to fine-tune the properties of molecules for specific applications, making it a powerful tool in advanced synthetic design. tandfonline.com

The Cyclobutane (B1203170) Moiety as a Structural Element in Molecular Architecture

The cyclobutane ring, a four-membered carbocycle, is an increasingly utilized structural motif in medicinal chemistry and molecular design. exlibrisgroup.comnih.gov Its importance stems from its distinct three-dimensional, puckered structure, which offers a degree of conformational restriction. nih.govnih.gov This rigidity can be advantageous in drug design, as it can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity. ru.nl

Cyclobutanes serve as versatile building blocks and have been employed to improve various molecular properties. They can act as bioisosteres, replacing other groups like alkenes to prevent cis/trans-isomerization or larger cyclic systems to explore different spatial arrangements. exlibrisgroup.comnih.gov The incorporation of a cyclobutane moiety can also enhance metabolic stability, reduce planarity, and fill hydrophobic pockets in protein binding sites. nih.govru.nl Improved synthetic methods have made these motifs more accessible, encouraging their integration into complex molecular architectures. nih.gov

Contextualizing Benzoic Acid Derivatives within Functional Group Transformations

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis due to the versatile reactivity of the carboxyl group (-COOH). uomustansiriyah.edu.iq This functional group can undergo a wide array of transformations, making it a valuable handle for constructing more complex molecules. imperial.ac.uk

The hydroxyl (-OH) portion of the carboxyl group is a poor leaving group, but it can be readily converted into a better one, facilitating nucleophilic acyl substitution reactions. msu.edulibretexts.org This allows for the synthesis of a variety of carboxylic acid derivatives, as detailed in the table below.

Derivative ClassGeneral FormulaReagents for Synthesis from Carboxylic Acid
Acid ChloridesR-COClThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
EstersR-COOR'Alcohol (R'-OH) in the presence of an acid catalyst (Fischer Esterification)
AmidesR-CONR'R''Amine (NHR'R'') with a coupling agent like DCC
AnhydridesR-CO-O-CO-RDehydration of two carboxylic acid molecules

Table 1: Common functional group transformations of the benzoic acid moiety.

Furthermore, the carboxyl group is deactivating and meta-directing in electrophilic aromatic substitution reactions on the benzene (B151609) ring. uobasrah.edu.iq The entire group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org This rich chemistry makes benzoic acid derivatives central to the synthesis of a vast range of organic compounds. mdpi.com

Overview of Research Trajectories for Fluorinated Cyclobutyl-Substituted Aromatic Carboxylic Acids

Research into molecules combining a fluorinated cyclobutane ring and an aromatic carboxylic acid, such as 4-(3,3-Difluorocyclobutyl)benzoic acid, is driven by the potential synergistic benefits of these individual components. The synthesis of such compounds provides valuable building blocks for the development of new pharmaceuticals and advanced materials. hokudai.ac.jp

Studies have shown that the introduction of fluorine into carbocyclic rings significantly impacts the physicochemical properties of the molecule. researchgate.net For instance, fluorination typically increases the acidity of a nearby carboxylic acid group. researchgate.netchemrxiv.org The lipophilicity, a key parameter in drug design, is also modulated by the presence and orientation of fluorine atoms. researchgate.net Current research focuses on developing efficient synthetic routes to these compounds and exploring how the unique combination of the difluorocyclobutyl group and the benzoic acid function can be exploited to create molecules with novel and enhanced properties. hokudai.ac.jpresearchgate.net The exploration of these structures opens up new areas of chemical space for applications ranging from medicinal chemistry to materials science. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F2O2 B2647127 4-(3,3-Difluorocyclobutyl)benzoic acid CAS No. 1558373-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3-difluorocyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPONYNUPANBOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Chemistry of 4 3,3 Difluorocyclobutyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is the primary site of reactivity for 4-(3,3-difluorocyclobutyl)benzoic acid, readily undergoing transformations typical of this functional group. These reactions are fundamental for the synthesis of various derivatives.

Derivatization to Esters and Amides

The most extensively documented transformations of this compound involve its conversion to esters and amides. These reactions are crucial for the synthesis of biologically active molecules and are typically achieved using standard coupling protocols.

Ester Formation: Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of a coupling agent or under acidic catalysis. For instance, the reaction with specific phenols has been reported using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine).

Amide Formation: The formation of amides from this compound is a key step in the synthesis of various pharmaceutical intermediates. This transformation is generally accomplished by activating the carboxylic acid followed by the addition of a primary or secondary amine. Common activating agents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often in conjunction with an additive such as HOBt (Hydroxybenzotriazole), or phosphonium-based reagents like BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). The choice of solvent and base is critical for achieving high yields and purity.

Below are tables detailing specific examples of ester and amide formation reactions.

Table 1: Synthesis of Esters from this compound

Reactant 1 (Alcohol/Phenol)Coupling Agent/CatalystBaseSolventProduct
Substituted PhenolHATUDIEADMFCorresponding Phenyl Ester

Table 2: Synthesis of Amides from this compound

Reactant 2 (Amine)Coupling Agent/CatalystBaseSolventProduct
Substituted PiperidineTBTU, HOBtN-methylmorpholineDichloromethaneCorresponding Piperidinyl Amide
Substituted AnilineEDC, HOBtTriethylamineDichloromethaneCorresponding Anilide
Complex AminesBOP reagentDIEADMFCorresponding Amide Derivative

Acid Halide Formation

Salt Formation and pH-Dependent Transformations

As a carboxylic acid, this compound is expected to react with bases to form carboxylate salts. The solubility and reactivity of the compound are dependent on the pH of the solution. In basic media, the deprotonated carboxylate anion is formed, which is generally more soluble in aqueous solutions than the protonated acid form. While this behavior is fundamental to its chemical nature, detailed studies on the pKa or specific salt formation of this compound have not been reported in the surveyed literature.

Reduction of the Carboxyl Group

The reduction of a carboxylic acid to a primary alcohol is a key transformation in organic synthesis. This is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). While this reaction is expected to proceed for this compound to yield [4-(3,3-difluorocyclobutyl)phenyl]methanol, there are no specific documented examples of this reduction in the available literature.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of benzoic acid and its derivatives typically requires harsh conditions, such as high temperatures and the presence of a catalyst like copper. The stability of the aromatic ring makes this process challenging. There are currently no specific research findings detailing the decarboxylation pathways for this compound.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzoic acid ring of this compound can theoretically undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. The 4-(3,3-difluorocyclobutyl) substituent is also expected to be deactivating. Consequently, electrophilic aromatic substitution would be disfavored and would require forcing conditions. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to the carboxyl group (positions 3 and 5). However, there are no specific studies or detailed research findings on the electrophilic aromatic substitution reactions of this compound available in the scientific literature.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By measuring the absorption or scattering of light corresponding to the vibrational energy levels of chemical bonds, a unique "fingerprint" of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly effective for identifying the characteristic functional groups present in 4-(3,3-Difluorocyclobutyl)benzoic acid. The spectrum is dominated by features arising from the carboxylic acid and the difluorinated cyclobutyl ring.

The carboxylic acid moiety gives rise to several distinct and easily identifiable absorption bands. A very broad and strong absorption is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carbonyl group conjugated with the aromatic ring results in an intense, sharp peak between 1680–1710 cm⁻¹. docbrown.infospectroscopyonline.com Furthermore, the C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1210–1320 cm⁻¹ range. spectroscopyonline.com An additional broad absorption, attributed to the out-of-plane O-H bend, is expected around 900–960 cm⁻¹. spectroscopyonline.com

The presence of the aromatic ring is confirmed by aromatic C-H stretching vibrations, which appear as weaker bands above 3000 cm⁻¹, and by aromatic C=C stretching vibrations that produce a series of absorptions around 1600, 1580, and 1450 cm⁻¹. docbrown.info The difluorocyclobutyl group is characterized by very strong C-F stretching absorption bands, which are expected to appear in the 1000–1200 cm⁻¹ region.

Table 1: Predicted FT-IR Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500–3300Strong, Broad
Aromatic C-H StretchBenzene (B151609) Ring>3000Medium
C=O StretchCarboxylic Acid1680–1710Strong
Aromatic C=C StretchBenzene Ring~1600, 1580, 1450Medium-Strong
C-O StretchCarboxylic Acid1210–1320Strong
C-F StretchDifluorocyclobutyl1000–1200Very Strong
O-H Out-of-Plane BendCarboxylic Acid900–960Medium, Broad

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra.

Table 2: Predicted Raman Data for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H StretchBenzene Ring>3000Medium
C=O StretchCarboxylic Acid1680–1710Medium
Aromatic C=C StretchBenzene Ring~1600Strong
Ring Breathing ModeBenzene Ring~1000Strong
C-F StretchDifluorocyclobutyl1000–1200Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

Carboxylic Acid Proton : A characteristic broad singlet is expected far downfield, typically between 12.0 and 13.0 ppm, corresponding to the acidic proton of the carboxyl group. This peak would disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

Aromatic Protons : The para-substituted benzene ring gives rise to a classic AA'BB' system, which appears as two distinct doublets. The two protons ortho to the electron-withdrawing carboxylic acid group are expected to resonate at a lower field (around 8.1 ppm), while the two protons ortho to the cyclobutyl group are expected at a slightly higher field (around 7.5 ppm).

Cyclobutyl Protons : The protons on the cyclobutyl ring present a more complex pattern. The single methine proton (CH) attached to the aromatic ring is anticipated to appear as a multiplet (likely a quintet) around 3.5–4.0 ppm, due to coupling with the four adjacent methylene protons. The four methylene protons (CH₂) adjacent to the CF₂ group are chemically equivalent and are expected to appear as a multiplet in the 2.5–3.0 ppm range, showing coupling to both the methine proton and the fluorine atoms.

Table 3: Predicted ¹H NMR Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12.0–13.0Broad Singlet1H
Aromatic (ortho to -COOH)~8.1Doublet2H
Aromatic (ortho to cyclobutyl)~7.5Doublet2H
Methine (-CH-)~3.5–4.0Multiplet (Quintet)1H
Methylene (-CH₂-)~2.5–3.0Multiplet4H

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment and hybridization.

Carboxylic Carbon : The carbonyl carbon of the carboxylic acid is expected to have a chemical shift around 172 ppm. rsc.orgresearchgate.net

Aromatic Carbons : Four signals are expected for the aromatic carbons due to the molecule's symmetry. The ipso-carbon attached to the carboxylic acid group is predicted around 130 ppm, while the ipso-carbon bonded to the cyclobutyl group would be further downfield, around 150 ppm. The remaining two signals for the protonated aromatic carbons are expected in the 128–131 ppm range. rsc.orgfiu.edu

Cyclobutyl Carbons : The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), causing the signal to appear as a triplet with a chemical shift around 115–125 ppm. The methine carbon (CH) is expected around 35–45 ppm, potentially showing a smaller three-bond coupling to the fluorine atoms (³JCF). The two equivalent methylene carbons (CH₂) will show a two-bond carbon-fluorine coupling (²JCF), appearing as a triplet in the 30–40 ppm region.

Table 4: Predicted ¹³C NMR Data for this compound

Carbon TypeChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
-COOH~172Singlet
Aromatic (C-cyclobutyl)~150Singlet
Aromatic (CH)~128–131Singlet
Aromatic (C-COOH)~130Singlet
-CF₂-~115–125Triplet (¹JCF)
-CH-~35–45Singlet or small multiplet (³JCF)
-CH₂-~30–40Triplet (²JCF)

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split by the four adjacent protons on the two methylene groups, resulting in a quintet. The chemical shift for geminal difluoroalkane groups typically falls within the range of -90 to -120 ppm relative to the standard CFCl₃. alfa-chemistry.comucsb.edu

Table 5: Predicted ¹⁹F NMR Data for this compound

Fluorine TypeChemical Shift (δ, ppm)Multiplicity (due to H-F coupling)
-CF₂--90 to -120Quintet

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The absorption of UV light by the molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The benzoic acid chromophore is expected to exhibit characteristic absorption bands. Typically, benzoic acid and its derivatives show a strong absorption band (the K-band) resulting from a π → π* transition in the conjugated system, and a weaker band (the B-band) arising from a different π → π* transition of the benzenoid system. The presence of the difluorocyclobutyl substituent may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzoic acid due to its electronic effects. The absorption spectrum is crucial for quantitative analysis and for providing information about the conjugated system of the molecule.

Electronic Transition Typical Wavelength Range (nm) Description
π → π* (K-band)220-250Intense absorption due to the conjugated system of the benzoic acid moiety.
π → π* (B-band)270-290Weaker absorption characteristic of the benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion [M]+, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the carboxyl group or fragments from the difluorocyclobutyl ring.

Predicted Fragmentation Pattern:

Fragment Ion (m/z) Proposed Structure/Loss
212Molecular Ion [C11H10F2O2]+
195Loss of OH
167Loss of COOH
121[C6H4COOH]+
105[C6H5CO]+
77[C6H5]+

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise atomic coordinates.

This technique would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. It is highly probable that, like benzoic acid itself, this compound forms centrosymmetric dimers in the solid state, linked by hydrogen bonds between the carboxylic acid groups of two molecules.

Structural Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The geometry of the molecule.
Intermolecular Interactions Details of hydrogen bonding and other non-covalent interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of a compound. A typical HPLC analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid or formic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the relative area of the peak corresponding to the compound of interest compared to the total area of all peaks in the chromatogram.

HPLC Parameter Typical Conditions
Stationary Phase Reversed-phase C18
Mobile Phase Gradient or isocratic mixture of buffered water and acetonitrile/methanol.
Detection UV spectrophotometry (e.g., at λmax)
Output Chromatogram showing retention time and peak area for purity assessment.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions and for preliminary purity assessment. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent).

The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The position of the spots is visualized, often under UV light, and the retention factor (Rf) is calculated. A pure compound should ideally show a single spot.

TLC Parameter Typical Conditions
Stationary Phase Silica gel on an aluminum or glass plate.
Mobile Phase A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Visualization UV light (typically at 254 nm).
Output Rf value (retention factor) for each spot.

Computational and Theoretical Investigations of 4 3,3 Difluorocyclobutyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(3,3-difluorocyclobutyl)benzoic acid at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of its geometric and electronic properties.

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The results of such an optimization for this compound would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the introduction of the two fluorine atoms on the cyclobutyl ring is expected to cause a puckering of the ring and influence the bond lengths and angles within this substituent. The electronic effects of the difluorocyclobutyl group would also be transmitted to the benzoic acid ring, potentially altering the C-C bond lengths within the aromatic system and the geometry of the carboxylic acid group.

Furthermore, DFT is instrumental in analyzing the electronic properties. The calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies is critical. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity. The distribution of these frontier orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the acidic hydrogen.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical DFT calculation outputs and not based on a specific published study of this exact molecule.)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy in electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods are particularly useful for obtaining highly accurate energies and for systems where electron correlation effects are significant.

For this compound, ab initio calculations could be employed to refine the geometric parameters and relative energies of different conformers obtained from DFT. This is especially important for accurately describing the subtle interplay of steric and electronic effects introduced by the difluorocyclobutyl group. High-level ab initio calculations can also provide benchmark data for calibrating more computationally efficient methods like DFT.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the puckering of the cyclobutyl ring, the rotation around the single bond connecting the cyclobutyl ring to the phenyl ring, and the orientation of the carboxylic acid group. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

Computational methods can be used to scan the potential energy surface (PES) by systematically varying key dihedral angles. For example, the dihedral angle defined by a C-C bond in the cyclobutyl ring, the C-C bond connecting the ring to the phenyl group, and a C-C bond in the phenyl ring could be rotated in increments to map out the rotational energy profile. Similarly, the puckering of the cyclobutyl ring can be explored.

The results of such an analysis would be an energy landscape, showing the relative energies of different conformations. The global minimum on this landscape corresponds to the most stable conformer. The energy differences between various conformers and the energy barriers for their interconversion provide insights into the molecule's dynamic behavior at different temperatures. It is expected that the presence of the two fluorine atoms would significantly influence the conformational preferences of the cyclobutyl ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching of the carboxylic acid, and C-F stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared to experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the concept of correlating predicted and experimental data and is not based on actual published results for this molecule.)

Spectroscopic DataPredicted ValueExperimental Value
C=O Stretch (IR)1720 cm⁻¹1715 cm⁻¹
Carboxylic Acid ¹H NMR12.5 ppm12.3 ppm
Aromatic ¹H NMR7.2 - 8.1 ppm7.1 - 8.0 ppm

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For example, the synthesis of this compound or its participation in subsequent reactions could be modeled. Transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energies and reaction rates. This would provide a deeper understanding of the reaction kinetics and the factors that control the reaction's outcome. The influence of the difluorocyclobutyl substituent on the reactivity of the benzoic acid moiety, such as its effect on the acidity of the carboxylic acid or the susceptibility of the aromatic ring to electrophilic substitution, can be quantitatively assessed.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase, such as in solution or in a crystal lattice.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, intermolecular interactions, and solvent effects. For instance, an MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) could reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences and reactivity. In the solid state, MD simulations could provide insights into the crystal packing and the thermal motion of the molecules within the lattice.

Applications in Advanced Materials Science and Ligand Design

Role as a Building Block in Complex Chemical Synthesis

The structural features of 4-(3,3-Difluorocyclobutyl)benzoic acid make it an attractive starting material for the synthesis of a wide array of complex organic structures. The gem-difluoro group on the cyclobutane (B1203170) ring introduces a stable, lipophilic, and polar element, while the carboxylic acid functional group serves as a versatile handle for a multitude of chemical transformations. ossila.comnih.gov

Precursor for Advanced Organic Intermediates

Fluorinated building blocks are critical in the development of new pharmaceuticals and agrochemicals. nih.gov An efficient, multigram synthesis approach has been developed for various 3,3-difluorocyclobutyl-substituted building blocks, including the carboxylic acid itself, as well as corresponding amines, alcohols, and ketones. enamine.net In many synthetic routes, derivatives like ethyl 3,3-difluorocyclobutanecarboxylate are used as common intermediates to access a range of target molecules. enamine.net The carboxylic acid group of fluorinated benzoic acids can be readily attached to molecular scaffolds or converted to other functional groups, such as aldehydes or alcohols, for further reactions. ossila.com This versatility establishes compounds like this compound as key precursors for creating advanced organic intermediates that are otherwise difficult to access. enamine.netresearchgate.net

Synthesis of Multifunctional Fluorinated Molecules

The introduction of fluorinated moieties is a powerful strategy for fine-tuning the physicochemical and biological properties of molecules. cas.cnresearchgate.net The difluorocyclobutyl group, in particular, can act as a bioisostere for other chemical groups, enhancing properties like metabolic stability and binding affinity. The synthesis of multifunctional molecules often leverages the unique characteristics of fluorinated building blocks. nih.gov For example, fluorinated ligands have been designed for use in metallodrugs, where the fluorine atoms can alter the physicochemical and biological characteristics of the final complex. mdpi.com The use of this compound allows for the systematic introduction of the difluorocyclobutyl motif, leading to the creation of novel fluorinated molecules with tailored properties for applications ranging from materials science to pharmaceuticals. nih.govmdpi.com

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. globethesis.comnih.gov The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the choice of the metal and the organic linker. osti.gov Benzoic acid and its derivatives are widely used as linkers due to the versatile coordination modes of the carboxylate group. nih.govmdpi.comresearchgate.net

Ligand Design Principles for Coordination Chemistry

The design of ligands is a critical aspect of constructing functional coordination polymers and MOFs. Ligands with flexible and diverse coordination environments can provide rigid and stable structures for the final framework. nih.govacs.org The incorporation of fluorine into the ligand structure is a key design principle used to modify the resulting material's properties. uni-wuerzburg.de Fluorination of the organic linker can lead to significant changes in the physicochemical properties of the MOF, including its hydrophobicity and stability. researchgate.net For instance, fluoro substitution can be used as a probe to explore the crystal structure landscape and influence intermolecular interactions. scite.ai The presence of the C-F bond dipole can create specific adsorption sites for polar molecules, enhancing selectivity. researchgate.net Therefore, a fluorinated linker like this compound is an excellent candidate for designing MOFs with tailored functionalities.

Structural Characteristics of Coordination Compounds Incorporating Benzoic Acid Ligands

Coordination compounds built with benzoic acid-type ligands display a rich variety of structural characteristics. The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate chelation, and bridging fashions (syn-syn, anti-anti, and anti-syn). mdpi.com This versatility allows for the formation of diverse network architectures, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgnih.govrsc.orgnih.gov The metal ion's coordination geometry can range from octahedral to pentagonal bipyramidal, depending on the specific ligand and reaction conditions. nih.govacs.orgacs.org The table below summarizes the structural features of several coordination compounds formed using benzoic acid derivatives as ligands.

Complex Metal Ion Ligand(s) Coordination Geometry Framework Dimensionality Reference
[Cd0.5(L)(H2O)]Cd(II)2,4-bis-(triazol-1-yl)-benzoic acidSix-coordinated octahedral- nih.govacs.org
[Cd(L)(TPA)0.5(H2O)]·H2OCd(II)2,4-bis-(triazol-1-yl)-benzoic acid, Terephthalic acidSeven-coordinated pentagonal bipyramid3D nih.govacs.org
[Zn(L)(TPA)0.5]·H2OZn(II)2,4-bis-(triazol-1-yl)-benzoic acid, Terephthalic acidFive-coordinated trigonal bipyramid- nih.govacs.org
[Na(C7H3ClNO4)(H2O)]nNa(I)4-chloro-3-nitrobenzoic acidDistorted trigonal bipyramidal2D nih.gov
{[Zn2(OBZ)2L1]·4DMF}nZn(II)4,4′-oxybis(benzoic acid), L1-3D rsc.org

Table 1: Examples of Coordination Geometries and Frameworks with Benzoic Acid Ligands.

Advanced Materials with Tailored Properties

Optical and Luminescent Properties in Coordination Compounds

There is no specific information available on the optical and luminescent properties of coordination compounds involving this compound. Generally, benzoic acid derivatives can act as ligands, binding to metal ions to form coordination compounds with interesting photophysical properties. For example, lanthanide complexes with aromatic carboxylate ligands are known to exhibit luminescence. The organic ligand can absorb energy and transfer it to the metal ion, which then emits light. ccspublishing.org.cnresearchgate.net A mononuclear complex of Europium(III) with benzoic acid, for instance, has been synthesized and shown to exhibit characteristic red luminescence. mdpi.com The specific influence of the 3,3-difluorocyclobutyl substituent on the luminescent properties of such complexes has not been documented.

Catalytic Applications in Organic Transformations

Information regarding the catalytic applications of this compound or its coordination compounds is not present in the available literature. Benzoic acids can be precursors in the synthesis of more complex molecules that may have catalytic activity. For example, derivatives of 4-fluorobenzoic acid have been used to create heterocyclic compounds, and other benzoic acids containing oxadiazole rings have been synthesized through catalytic oxidation. globalscientificjournal.comresearchgate.netresearchgate.net However, there are no specific examples of this compound being used in catalytic organic transformations.

Intermolecular Interactions and Crystal Engineering

There are no published crystal structures or specific studies on the intermolecular interactions of this compound. However, based on the known behavior of other benzoic acid derivatives, it is possible to predict the types of interactions that would govern its crystal structure.

Carboxylic acids commonly form strong hydrogen bonds, typically resulting in the formation of centrosymmetric dimers where the carboxyl groups of two molecules interact. nih.govresearchgate.netresearchgate.net This is a very robust and predictable interaction in the crystal engineering of carboxylic acids. researchgate.net

The difluorocyclobutyl group would introduce other, weaker intermolecular forces. The C-F bonds are polar, which would lead to dipole-dipole interactions. Furthermore, the entire molecule would be subject to van der Waals forces. The specific shape and fluorine substitution on the cyclobutyl ring would influence how molecules pack together in a crystal lattice, affecting properties like melting point and solubility. The study of how different functional groups direct the assembly of molecules in a crystal is a key aspect of crystal engineering. nih.govnih.gov For example, the crystal structure of 3,5-difluorobenzoic acid shows dimers stabilized by hydrogen bonds, with the fluorine atoms forming the edges of channels within the crystal. researchgate.net Without experimental data, the precise solid-state arrangement of this compound remains unknown.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of gem-difluorocycloalkanes, including the 3,3-difluorocyclobutyl core, presents a significant challenge in organic chemistry. Current strategies often rely on multi-step sequences and harsh reagents, which can limit accessibility and scalability. While approaches for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks have been developed, often utilizing intermediates like ethyl 3,3-difluorocyclobutanecarboxylate, there is substantial room for improvement. enamine.net

Future research should prioritize the development of more efficient, sustainable, and cost-effective synthetic routes. Key areas of exploration include:

Catalytic [2+2] Cycloadditions: Investigating novel catalytic systems for the [2+2] cycloaddition of fluoroalkenes with appropriate ketene (B1206846) acetals or vinyl ethers could provide a more direct and atom-economical route to the difluorocyclobutane ring system.

Flow Chemistry: The application of continuous flow technology could offer enhanced control over reaction parameters, improve safety when handling reactive intermediates, and facilitate scalable production.

Biocatalysis: The use of engineered enzymes for key transformations, such as enantioselective fluorination or ring formation, could provide highly selective and environmentally benign synthetic pathways.

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods could reduce waste and energy consumption, aligning with the principles of green chemistry.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Starting Materials Key Transformation Potential Advantages Research Focus
Organometallic Addition3,3-Difluorocyclobutanone, Organometallic ReagentsNucleophilic addition (e.g., with organolanthanum reagents) followed by functionalization. acs.orgchemrxiv.orgnih.govDivergent synthesis capabilities. acs.orgDevelopment of cheaper, more sustainable organometallic reagents; improving functional group tolerance.
Alkylidene FluorinationSubstituted Alkylidenecyclobutanes, SelectfluorElectrophilic fluorination. bohrium.comDirect introduction of fluorine.Controlling regioselectivity; expanding substrate scope.
Catalytic CycloadditionFluoroalkenes, Ketene AcetalsMetal-catalyzed [2+2] cycloaddition.High atom economy; potential for asymmetry.Catalyst design; optimization of reaction conditions.
C-H Functionalization4-Cyclobutylbenzoic acidLate-stage deoxofluorination.Utilizes readily available precursors.Development of selective and mild fluorinating agents.

Table 1. Potential future synthetic strategies for 4-(3,3-Difluorocyclobutyl)benzoic acid and its precursors.

Exploration of C-H Functionalization for Selective Derivatization

Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of complex molecules, avoiding the need for pre-functionalized substrates. nih.gov For this compound, both the aromatic ring and the aliphatic cyclobutane (B1203170) ring possess C-H bonds that are targets for selective activation.

Future research in this area could focus on:

Catalyst-Controlled Regiodivergence: Developing transition-metal catalyst systems (e.g., based on rhodium or ruthenium) that can selectively functionalize different C-H bonds is a key goal. nih.govnih.gov For instance, one catalyst could direct functionalization to the C2 position of the cyclobutane ring, while another could target the C3 position of the benzoic acid moiety.

Late-Stage Diversification: C-H activation provides an ideal strategy for the late-stage modification of the core structure, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

Radical-Mediated Functionalization: The use of photoredox catalysis or other radical initiation methods could open up new avenues for introducing functional groups onto the cyclobutane ring, building on established functionalization pathways of difluorocyclobutanols through radical intermediates. acs.org

Investigation of Chirality and Enantioselective Synthesis

While this compound is an achiral molecule, the introduction of a substituent at the C2 position of the cyclobutane ring would generate a chiral center. Given the profound impact of chirality on the biological activity of pharmaceuticals, the development of enantioselective synthetic methods is a critical future direction. researchgate.netnih.govucj.org.ua

Unexplored avenues include:

Asymmetric Hydroboration: Building on recent successes in the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, this strategy could be adapted to produce chiral precursors to substituted this compound derivatives with high enantioselectivity. bohrium.comnih.gov

Chiral Phase-Transfer Catalysis: The development of chiral phase-transfer catalysts for the asymmetric alkylation or functionalization of prochiral precursors could provide a scalable method for generating enantioenriched products.

Enantioselective C-H Activation: Combining the power of C-H functionalization with chiral ligands or catalysts could allow for the direct, asymmetric derivatization of the cyclobutane ring. researchgate.net

The synthesis of enantiomerically pure derivatives would yield valuable building blocks for medicinal chemistry, where the specific three-dimensional arrangement of the difluorocyclobutyl group can be used to probe interactions with biological targets. researchgate.net

Advanced Computational Studies for Property Prediction and Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the properties of fluorinated molecules. numberanalytics.com For this compound, computational studies can guide synthetic efforts and accelerate the discovery of new applications.

Key areas for future computational investigation include:

Physicochemical Property Prediction: Calculating key parameters such as pKa, lipophilicity (logP), and electrostatic potential surfaces to guide its application in medicinal chemistry and materials science. DFT has been shown to be effective in correlating calculated lipophilicities with experimental values for other fluorinated systems. researchgate.net

Spectroscopic Characterization: Simulating NMR, IR, and Raman spectra to aid in the characterization of the parent molecule and its derivatives. dntb.gov.ua

Materials Property Simulation: Using molecular dynamics and quantum mechanics to model how this molecule integrates into larger systems, such as polymers or crystals, to predict bulk material properties like mechanical strength or thermal stability. numberanalytics.comresearchgate.net The use of AI and machine learning could further enhance predictive accuracy by integrating computational data with experimental results. nih.gov

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Electronic structure, pKa, logP, reaction energetics, vibrational frequencies. numberanalytics.comresearchgate.netGuiding synthesis, predicting reactivity, aiding spectroscopic analysis.
Molecular Dynamics (MD)Conformational dynamics, solvation properties, self-assembly behavior.Understanding behavior in solution, predicting supramolecular structures.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of non-covalent interactions (e.g., hydrogen bonds, halogen bonds).Designing cocrystals and supramolecular assemblies.
Machine Learning / AIFormation energy, mechanical properties, bioactivity. nih.govmdpi.comHigh-throughput screening of derivatives, accelerating materials discovery.

Table 2. Advanced computational methods for the study of this compound.

Integration into Supramolecular Assemblies and Nanomaterials

The benzoic acid functional group is a well-established motif for directing the formation of supramolecular structures through robust hydrogen-bonding interactions. nih.govrsc.org The presence of the bulky and highly fluorinated difluorocyclobutyl group introduces unique steric and electronic properties that could be harnessed to create novel self-assembling systems.

Future research should explore:

Crystal Engineering: Investigating the solid-state packing of the molecule and its derivatives to understand how the difluorocyclobutyl group influences crystal lattices. This could lead to the design of cocrystals with tailored physical properties. nih.gov

Liquid Crystals: Using the rigid cyclobutyl and phenyl groups as mesogenic units to develop new liquid crystalline materials, with the fluorine atoms modulating properties such as dielectric anisotropy and viscosity.

Fluorinated Polymers and Gels: Incorporating the molecule as a monomer into polymers or as a gelling agent. The fluorine content could impart desirable properties such as high thermal stability, chemical inertness, and hydrophobicity, similar to other fluorinated polymers. mdpi.com Perfluoroalkylated benzoic acids have already been shown to be effective supramolecular gelators. nih.gov

Nanomaterials: Using the molecule as a surface modifier for nanoparticles, where the fluorinated tail could create hydrophobic or omniphobic surfaces for applications in coatings or advanced textiles.

Application in Reaction Methodology Development

Beyond its direct use in materials or pharmaceuticals, this compound and its derivatives can serve as valuable tools in the development of new synthetic reactions. The unique combination of functional groups and structural motifs offers several opportunities.

Potential applications include:

Directing Group Chemistry: The carboxylic acid can act as a directing group to guide transition-metal-catalyzed C-H functionalization at the ortho position of the phenyl ring. The influence of the remote difluorocyclobutyl group on the reactivity and selectivity of such transformations remains an unexplored area.

Ligand Development: Conversion of the carboxylic acid to other functional groups (e.g., phosphines, amines) could yield novel ligands for catalysis. The difluorocyclobutyl moiety would act as a sterically demanding and electronically distinct substituent to tune the performance of the metal center.

Probing Reaction Mechanisms: The stable difluorocyclobutyl group can be used as a reporter to study reaction mechanisms, particularly those involving radical or carbocationic intermediates where rearrangements might otherwise occur with non-fluorinated analogues. The stability of this motif under a wide range of reaction conditions makes it an excellent platform for such studies. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,3-Difluorocyclobutyl)benzoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclobutane ring functionalization followed by coupling to a benzoic acid moiety. Key steps include:

  • Cyclobutane Fluorination : Use of 3,3-difluorocyclobutan-1-one (CAS: 1273564-99-0) as a precursor, with fluorination achieved via halogen-exchange reactions under catalytic conditions (e.g., KF/18-crown-6) .
  • Suzuki-Miyaura Coupling : Attaching the difluorocyclobutyl group to the benzoic acid core using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Reaction optimization requires careful control of temperature (80–100°C) and solvent polarity (e.g., THF/H₂O) to avoid byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield (>90% purity) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the fluorinated cyclobutyl moiety?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence and position of fluorine atoms. Chemical shifts for geminal difluorides in cyclobutane rings typically appear at δ −90 to −110 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves stereochemistry and ring puckering. Challenges include low crystal symmetry; data collection at low temperature (100 K) reduces thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 227.05) .

Advanced Research Questions

Q. How does the difluorocyclobutyl group influence electronic properties in metal-organic frameworks (MOFs)?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance ligand rigidity and modulate coordination behavior. For example:

  • Linker Design : Fluorine increases the ligand’s acidity (pKa ~3.5), favoring coordination to lanthanide or transition-metal nodes in MOFs. Comparative studies with non-fluorinated analogs show improved thermal stability (Tdec >400°C) .
  • Porosity Effects : Fluorine’s hydrophobicity reduces framework water adsorption, as confirmed by BET surface area analysis (e.g., 1200 m²/g vs. 900 m²/g for non-fluorinated analogs) .
  • Table: Comparison of MOF Properties with Fluorinated vs. Non-Fluorinated Linkers
PropertyFluorinated LinkerNon-Fluorinated Linker
BET Surface Area (m²/g)1200900
Thermal Stability (°C)420380
Water Adsorption (wt%)5.212.7

Q. What crystallographic refinement challenges arise for this compound, and how can software tools address them?

  • Methodological Answer : Challenges include:

  • Disorder in the Cyclobutyl Ring : Dynamic puckering causes split positions. SHELXL’s TWIN and BASF commands model disorder via partial occupancy refinement .
  • Low Data Resolution : High-intensity synchrotron sources (e.g., λ = 0.7 Å) improve data quality. Programs like SIR97 perform dual-space recycling to resolve phase ambiguities.
  • Validation : CheckCIF analysis identifies geometric outliers (e.g., strained C-F bond lengths). R-factors <5% indicate reliable refinement .

Q. How can computational methods predict the biological activity of fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., cyclooxygenase-2). Fluorine’s electronegativity enhances hydrogen-bonding with active-site residues (e.g., Arg120) .
  • QSAR Modeling : Quantitative structure-activity relationship models correlate logP values (calculated via ChemAxon) with anti-inflammatory activity (IC₅₀). Fluorine substitution increases lipophilicity (clogP = 2.1 vs. 1.5 for non-fluorinated analogs), improving membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (50–90%) often stem from:

  • Reagent Purity : Ensure anhydrous solvents and fresh catalysts (e.g., Pd(PPh₃)₄ activity decreases with oxidation) .
  • Reaction Monitoring : Use TLC or in situ ¹⁹F NMR to track intermediate formation. Premature termination leads to unreacted cyclobutane precursors .
  • Byproduct Identification : LC-MS detects dimerization byproducts; adding radical inhibitors (e.g., BHT) suppresses side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.